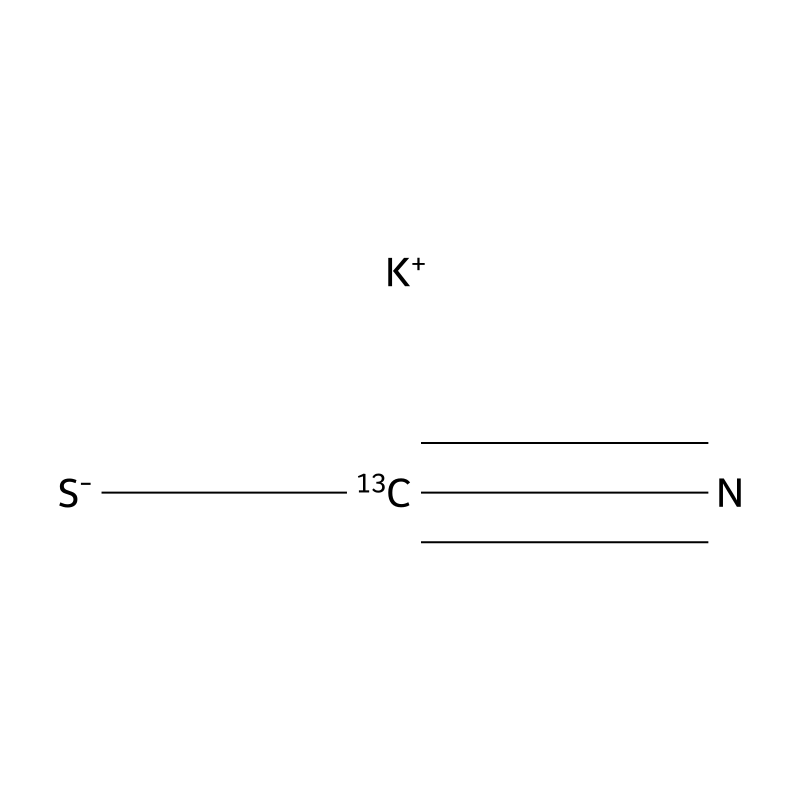

Potassium thiocyanate-13C

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Here are some areas where Potassium thiocyanate-13C finds applications in scientific research:

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

K¹³CN is a valuable probe molecule in solid-state NMR spectroscopy []. The enriched ¹³C isotope provides a strong signal in NMR spectra, allowing researchers to study the structure and dynamics of molecules adsorbed on surfaces or within solid materials [].

Metabolic Studies

K¹³CN can be used as a tracer molecule in metabolic studies. By incorporating K¹³CN into a biological system, researchers can track the metabolic fate of the carbon atoms []. The ¹³C isotope can be detected using NMR spectroscopy, allowing scientists to investigate metabolic pathways and identify intermediates.

Synthesis of ¹³C-labeled Molecules

K¹³CN can be used as a building block for the synthesis of other molecules enriched with the ¹³C isotope. These ¹³C-labeled molecules can then be used in various research applications, such as NMR spectroscopy studies of biological systems or drug discovery [].

Potassium thiocyanate-13C is a stable isotope-labeled compound, specifically a salt form of thiocyanic acid where the carbon atom is isotopically enriched with carbon-13. Its molecular formula is represented as , and it is known for its applications in various analytical and synthetic processes. The compound has a molecular weight of approximately 99.17 g/mol and is recognized by its CAS number 143827-33-2. It appears as a white crystalline solid, soluble in water, and is often used in research settings, particularly in metabolomics and chemical synthesis .

- Hydrolysis: In aqueous solutions, potassium thiocyanate can dissociate into potassium ions and thiocyanate ions.

- Formation of Complexes: It can form complexes with transition metals, which can be useful in analytical chemistry for detecting metal ions.

- Redox Reactions: Potassium thiocyanate can act as a reducing agent in certain

Potassium thiocyanate exhibits biological activity that can influence various physiological processes. It has been studied for its role as a selective bacterial inhibitor, affecting the growth of specific bacterial strains. Additionally, it has been implicated in the modulation of thyroid function due to its ability to inhibit iodide uptake by the thyroid gland, which can impact hormone synthesis .

Furthermore, potassium thiocyanate has been explored for its potential effects on metabolic pathways and cellular processes, making it relevant in pharmacological research.

The synthesis of potassium thiocyanate-13C typically involves the following methods:

- Carbon Isotope Enrichment: The compound can be synthesized by incorporating carbon-13 during the formation of thiocyanate from potassium carbonate and ammonium thiocyanate.

- Recrystallization: Purification of the compound may involve recrystallization from aqueous solutions to achieve higher purity levels.

- Chemical Exchange Reactions: Utilizing labeled precursors in exchange reactions can also yield potassium thiocyanate-13C.

These methods highlight the importance of isotopic labeling in enhancing the understanding of metabolic pathways and chemical behaviors.

Potassium thiocyanate-13C has several applications across various fields:

- Metabolomics: Used as a tracer in metabolic studies to track carbon flow through biological systems.

- Analytical Chemistry: Serves as a standard for calibrating instruments that measure thiocyanate concentrations.

- Chemical Synthesis: Acts as a reagent for synthesizing other labeled compounds, facilitating research in organic chemistry.

These applications underscore its significance in advancing scientific research and analysis.

Studies involving potassium thiocyanate often focus on its interactions with biological systems or other chemical compounds. For example:

- Bacterial Inhibition Studies: Research has shown that potassium thiocyanate can selectively inhibit certain bacterial strains, providing insights into its potential use as an antimicrobial agent.

- Metabolic Pathway Analysis: By tracing carbon flow using potassium thiocyanate-13C, researchers can elucidate complex metabolic pathways within organisms.

Such interaction studies are crucial for understanding both the biochemical implications and practical uses of this compound.

Potassium thiocyanate-13C shares similarities with several other compounds, particularly those containing the thiocyanate ion or isotopically labeled variants. Here are some comparable compounds:

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| Potassium Thiocyanate | KSCN | Commonly used in laboratory settings |

| Sodium Thiocyanate | NaSCN | Similar reactivity; used in similar applications |

| Ammonium Thiocyanate | NH4SCN | Soluble in water; used in analytical chemistry |

| Potassium Thiocyanate-15N | KSCN (15N) | Nitrogen isotope-labeled variant |

| Thiourea | CH4N2S | Related compound with different properties |

The uniqueness of potassium thiocyanate-13C lies primarily in its isotopic labeling, which allows for precise tracking and analysis in biochemical studies, distinguishing it from its non-labeled counterparts and other similar compounds .

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H412 (100%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant